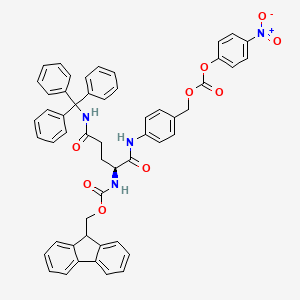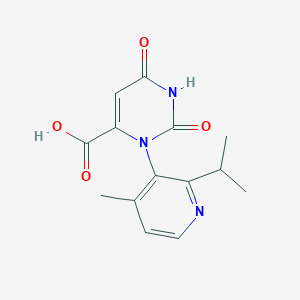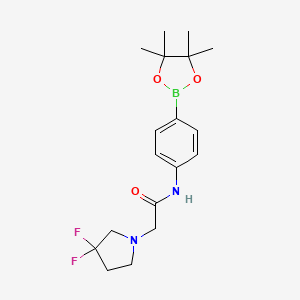
Fmoc-Gln(Trt)-PAB-PNP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Gln(Trt)-PAB-PNP: is a compound used in peptide synthesis. It is a derivative of glutamine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain is protected by a trityl (Trt) group. The compound also contains a para-aminobenzyloxycarbonyl (PAB) linker and a p-nitrophenyl (PNP) ester, which are used in solid-phase peptide synthesis to facilitate the coupling and deprotection steps.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gln(Trt)-PAB-PNP typically involves multiple steps:
Protection of Glutamine: The amino group of glutamine is protected using the Fmoc group, and the side chain is protected using the Trt group. This can be achieved by reacting glutamine with Fmoc-Cl and Trt-Cl in the presence of a base such as triethylamine.
Coupling with PAB Linker: The protected glutamine is then coupled with the PAB linker using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Formation of PNP Ester: Finally, the PAB-linked glutamine is reacted with p-nitrophenyl chloroformate to form the PNP ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Trt group can be removed using trifluoroacetic acid (TFA).
Coupling Reactions: The PNP ester reacts with amino groups to form peptide bonds. This reaction is typically carried out in the presence of a base such as N-methylmorpholine (NMM).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, TFA for Trt removal.
Coupling: DCC or DIC for coupling with PAB linker, p-nitrophenyl chloroformate for PNP ester formation.
Major Products:
Deprotected Glutamine: After removal of Fmoc and Trt groups.
Peptide Products: Formed by coupling reactions with other amino acids.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-Gln(Trt)-PAB-PNP is widely used in solid-phase peptide synthesis for the preparation of peptides and proteins.
Biology:
Protein Engineering: Used in the synthesis of peptide substrates for studying enzyme activity and protein-protein interactions.
Medicine:
Drug Development: Utilized in the development of peptide-based therapeutics and diagnostic agents.
Industry:
Biotechnology: Employed in the production of synthetic peptides for research and commercial applications.
Mechanism of Action
Mechanism:
Deprotection: The Fmoc group is removed by nucleophilic attack of piperidine, releasing the free amino group. The Trt group is removed by acid-catalyzed cleavage using TFA.
Coupling: The PNP ester reacts with amino groups to form stable amide bonds, facilitating the formation of peptide chains.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: Involves the sequential addition of amino acids to form peptide bonds, using Fmoc-Gln(Trt)-PAB-PNP as a building block.
Comparison with Similar Compounds
Fmoc-Gln(Trt)-OH: Similar in structure but lacks the PAB linker and PNP ester.
Fmoc-Gln(Trt)-Wang Resin: Used in solid-phase peptide synthesis but attached to a Wang resin support.
Uniqueness:
Fmoc-Gln(Trt)-PAB-PNP: is unique due to the presence of the PAB linker and PNP ester, which facilitate efficient coupling and deprotection steps in peptide synthesis.
Properties
Molecular Formula |
C53H44N4O9 |
|---|---|
Molecular Weight |
880.9 g/mol |
IUPAC Name |
[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C53H44N4O9/c58-49(56-53(37-14-4-1-5-15-37,38-16-6-2-7-17-38)39-18-8-3-9-19-39)33-32-48(55-51(60)64-35-47-45-22-12-10-20-43(45)44-21-11-13-23-46(44)47)50(59)54-40-26-24-36(25-27-40)34-65-52(61)66-42-30-28-41(29-31-42)57(62)63/h1-31,47-48H,32-35H2,(H,54,59)(H,55,60)(H,56,58)/t48-/m0/s1 |
InChI Key |
SIDCNFHASUBJOE-DYVQZXGMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13720601.png)






![N-Acetylleucyl-alpha-glutamylhistidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine](/img/structure/B13720642.png)






